molecular formula C26H25NO4 B252022 3-benzyl-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2H-chromen-2-one

3-benzyl-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2H-chromen-2-one

Cat. No.: B252022
M. Wt: 415.5 g/mol
InChI Key: LJJQQBSVKUHWOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-benzyl-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2H-chromen-2-one, also known as DMBA, is a synthetic compound that belongs to the class of coumarin derivatives. It has been widely studied for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry. DMBA exhibits a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

3-benzyl-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2H-chromen-2-one exerts its biological effects through multiple mechanisms of action. It has been shown to modulate the activity of various enzymes, such as cyclooxygenase, lipoxygenase, and nitric oxide synthase, which are involved in inflammation and oxidative stress. This compound also interacts with various receptors, such as the adenosine receptor and the dopamine receptor, which are involved in neurotransmission and cell signaling. Additionally, this compound has been shown to induce apoptosis and inhibit cell proliferation, which are important mechanisms in cancer therapy.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are implicated in various diseases, such as cancer, cardiovascular disease, and neurodegenerative disorders. This compound has also been shown to modulate neurotransmission and improve cognitive function. Additionally, this compound has been shown to exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

3-benzyl-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2H-chromen-2-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified to a high degree of purity. It has also been extensively studied, and its biological activities are well characterized. However, this compound also has some limitations for lab experiments. It is a relatively complex compound, which may make it difficult to synthesize and purify in large quantities. Additionally, this compound may exhibit toxicity at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 3-benzyl-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2H-chromen-2-one. One potential direction is the development of novel therapeutic agents based on the structure of this compound. Another direction is the investigation of the molecular mechanisms underlying the biological activities of this compound. This may involve the identification of specific targets and the elucidation of their signaling pathways. Additionally, the use of this compound in combination with other compounds may enhance its biological activities and improve its therapeutic potential. Finally, the investigation of the pharmacokinetics and toxicology of this compound may provide important information for its clinical development.

Synthesis Methods

3-benzyl-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2H-chromen-2-one can be synthesized through a multi-step process involving the condensation of 3,4-dimethoxyphenethylamine with benzaldehyde, followed by cyclization with salicylaldehyde. The final product is obtained through a series of purification steps, including recrystallization and chromatography. The purity and yield of this compound can be optimized by adjusting the reaction conditions, such as solvent, temperature, and catalyst.

Scientific Research Applications

3-benzyl-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2H-chromen-2-one has been extensively studied for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry. It has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has been used as a tool compound to investigate the mechanism of action of various biological targets, such as enzymes, receptors, and signaling pathways. It has also been used as a lead compound for the development of novel therapeutic agents.

Properties

Molecular Formula

C26H25NO4

Molecular Weight

415.5 g/mol

IUPAC Name

3-benzyl-4-[2-(3,4-dimethoxyphenyl)ethylamino]chromen-2-one

InChI

InChI=1S/C26H25NO4/c1-29-23-13-12-19(17-24(23)30-2)14-15-27-25-20-10-6-7-11-22(20)31-26(28)21(25)16-18-8-4-3-5-9-18/h3-13,17,27H,14-16H2,1-2H3

InChI Key

LJJQQBSVKUHWOS-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCNC2=C(C(=O)OC3=CC=CC=C32)CC4=CC=CC=C4)OC

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=C(C(=O)OC3=CC=CC=C32)CC4=CC=CC=C4)OC

Origin of Product

United States

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